Product packaging for 3-Ethylheptan-2-amine(Cat. No.:)

3-Ethylheptan-2-amine

Cat. No.: B13573943
M. Wt: 143.27 g/mol
InChI Key: QLZNKMBHWZWIQS-UHFFFAOYSA-N
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Description

Significance of Amines as Key Building Blocks in Advanced Chemical Transformations

Amines, a class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, are fundamental to modern organic synthesis. wikipedia.org Their basicity and nucleophilicity make them highly versatile reactants and intermediates. wikipedia.orgfirsthope.co.in Aliphatic amines, where the nitrogen is bonded to at least one alkyl group, are particularly significant. acs.org They serve as crucial building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgresearchgate.net The ability of primary and secondary amines to react with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, allows for the construction of diverse molecular architectures. firsthope.co.inchemcess.com These reactions include alkylation, acylation, and the formation of imines and enamines, which are pivotal transformations in synthetic chemistry. firsthope.co.inchemcess.com

The Unique Structural Context of 3-Ethylheptan-2-amine within Secondary Aliphatic Amines

This compound is a secondary aliphatic amine with the molecular formula C9H21N. sigmaaldrich.comfluorochem.co.uk Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group attached to the third carbon and an amino group at the second carbon position. fluorochem.co.ukevitachem.com This specific arrangement of alkyl groups around the nitrogen atom creates a sterically hindered environment. The branching at the carbon adjacent to the amino group (the α-carbon) is a significant feature that influences its chemical reactivity and physical properties. Compared to linear amines or less branched isomers, this steric hindrance can affect reaction rates and the conformational preferences of the molecule.

Overview of Research Trajectories for Complex Aliphatic Amines

The synthesis of structurally complex aliphatic amines, particularly those with significant branching, remains a key area of research in organic chemistry. chemrxiv.orgrsc.org Traditional methods like reductive amination and alkylation are continuously being refined to improve efficiency and selectivity, especially for sterically hindered substrates. acs.orgchemrxiv.org Modern synthetic strategies are increasingly focusing on developing novel catalytic methods to construct these valuable molecules. acs.orgacs.org These include transition-metal-catalyzed hydroamination and visible-light-mediated reactions, which offer more streamlined and modular approaches to complex amine synthesis. chemrxiv.orgrsc.orgrsc.org Furthermore, there is a growing interest in the enantioselective synthesis of chiral amines, as the stereochemistry of these compounds is often crucial for their biological activity. researchgate.netnih.gov Research is also directed towards understanding the atmospheric behavior and environmental impact of volatile aliphatic amines. mdpi.comresearchgate.net

Chemical and Physical Properties

The following tables provide a summary of the known chemical and physical properties of this compound and its related isomers.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC NameThis compound sigmaaldrich.comfluorochem.co.uk
CAS Number857765-39-0 sigmaaldrich.comfluorochem.co.uk
Molecular FormulaC9H21N sigmaaldrich.comfluorochem.co.uk
Molecular Weight143.27 g/mol fluorochem.co.uknih.gov
Canonical SMILESCCCCC(CC)C(C)N fluorochem.co.uk
InChIInChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 fluorochem.co.uk
InChI KeyQLZNKMBHWZWIQS-UHFFFAOYSA-N sigmaaldrich.comfluorochem.co.uk

Table 2: Physicochemical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC9H21N143.27~180 (estimated)Not available
N-Ethylheptan-2-amineC9H21N143.27Not availableNot available
3-Ethylheptan-1-amineC9H21N143.27Not availableNot available
3-EthylheptaneC9H20128.261430.727

Data for N-Ethylheptan-2-amine from nih.gov, 3-Ethylheptan-1-amine from nih.gov, and 3-Ethylheptane from chemsynthesis.com. Boiling point for this compound is an estimation from evitachem.com.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: Predicted and Characteristic Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the various proton environments, including the methyl, ethyl, and heptyl chain protons, as well as the amine proton.
¹³C NMR Resonances for each of the nine unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for a secondary amine in the range of 3200–3500 cm⁻¹, and C-N bending vibrations around 1250–1350 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (143.27 g/mol ). fluorochem.co.uk

Detailed experimental spectra for this compound are not widely available in the provided search results. The data presented is based on general principles and data for similar amine structures.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for amine synthesis.

One common method is reductive amination . evitachem.com This would involve the reaction of 3-ethylheptan-2-one (B1596137) with ammonia (B1221849) in the presence of a reducing agent. The ketone precursor, 3-ethylheptan-2-one, is commercially available. nih.gov The mechanism proceeds through the formation of an imine intermediate, which is then reduced to the final amine.

Another potential synthetic route is through the alkylation of a precursor amine . evitachem.com For instance, the reaction of 2-aminoheptane (B1682561) with an ethyl halide could theoretically yield the target molecule, although over-alkylation to a tertiary amine could be a competing reaction. firsthope.co.in

More advanced and modular synthetic strategies are also being developed for the synthesis of α-branched secondary alkylamines. chemrxiv.orgrsc.orgrsc.org These include visible-light-mediated carbonyl alkylative amination, which brings together a primary amine, an aldehyde, and an alkyl iodide in a single step. chemrxiv.orgrsc.org

Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the heptane chain. This means that the molecule can exist as a mixture of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The separation of these stereoisomers, known as chiral resolution , is a significant challenge in synthetic chemistry. researchgate.net This can be achieved through various techniques, including:

Formation of diastereomeric salts: Reacting the racemic amine mixture with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers. google.com

Enzymatic resolution: Employing enzymes, such as lipases or transaminases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net The use of ω-transaminases for the kinetic resolution of aliphatic chiral amines is an area of active research. researchgate.netnih.gov

Applications in Organic Synthesis

Due to its structure as a branched secondary amine, this compound can serve as a valuable building block and intermediate in organic synthesis.

As a Nucleophile: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a variety of reactions. firsthope.co.in It can react with electrophiles to form more complex molecules. For example, acylation with an acyl chloride would produce the corresponding amide. firsthope.co.in

As a Precursor to Other Functional Groups: The amine group can be converted into other functionalities. For instance, reaction with nitrous acid can lead to the formation of N-nitroso compounds. britannica.commsu.edu

In the Synthesis of Complex Molecules: Branched amines are important structural motifs in many biologically active compounds and pharmaceuticals. chemrxiv.orgacs.org While specific applications for this compound are not detailed in the provided search results, its structural features suggest its potential use as a precursor or intermediate in the synthesis of such molecules. molport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B13573943 3-Ethylheptan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

3-ethylheptan-2-amine

InChI

InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3

InChI Key

QLZNKMBHWZWIQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethylheptan 2 Amine and Its Stereoisomers

Chemo- and Regioselective Routes to 3-Ethylheptan-2-amine

The selective synthesis of this compound requires careful consideration of both chemoselectivity, to avoid unwanted side reactions, and regioselectivity, to ensure the correct placement of the amino group.

Reductive Amination Strategies for the Formation of the this compound Skeleton

Reductive amination stands as a cornerstone for the synthesis of α-branched amines and is a highly effective method for preparing this compound. doi.org This two-step, one-pot process involves the reaction of a carbonyl compound, in this case, 3-ethylheptan-2-one (B1596137), with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine. organic-chemistry.org

Catalytic hydrogenation is a widely employed method for the reduction of the imine intermediate formed from 3-ethylheptan-2-one and ethylamine. This approach offers advantages in terms of atom economy and cleaner reaction profiles. A variety of metal catalysts can be utilized for this transformation.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are often effective for the hydrogenation of imines under hydrogen pressure. The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, iron-catalyzed reductive amination has emerged as a sustainable alternative using earth-abundant metals. researchgate.net

CatalystPrecursorReagentsTemperature (°C)Pressure (MPa)SolventYield (%)
Iron-based catalyst3-Ethylheptan-2-oneEthylamine, H₂140-1506.5aq. NH₃High (by analogy) researchgate.net
Pd/C3-Ethylheptan-2-oneEthylamine, H₂RT - 1000.1 - 5Methanol, EthanolGood to Excellent (general)
Raney Nickel3-Ethylheptan-2-oneEthylamine, H₂50 - 1501 - 10Methanol, EthanolGood to Excellent (general)

Table 1: Representative Catalytic Hydrogenation Conditions for Reductive Amination.

The diastereoselective synthesis of the stereoisomers of this compound can be achieved by employing chiral catalysts or auxiliaries during the hydrogenation process. Chiral phosphine ligands in combination with rhodium or iridium catalysts are known to induce high levels of enantioselectivity in the reduction of prochiral imines. Patent literature describes methods for producing secondary amine diastereomers from aliphatic ketones with high diastereomeric excess using specific catalysts and mild Lewis acids. google.com

Non-catalytic methods for reductive amination often employ stoichiometric hydride reagents. These methods are particularly useful in laboratory settings due to their operational simplicity and mild reaction conditions.

Commonly used reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride [NaBH(OAc)₃] is another mild and selective reagent for this purpose. The choice of reagent can be critical to avoid the reduction of the starting ketone before imine formation.

Reducing AgentPrecursorReagentsSolventTemperature (°C)Yield (%)
Sodium Borohydride (NaBH₄)3-Ethylheptan-2-oneEthylamine, Acid catalyst (e.g., AcOH)Methanol, Ethanol0 - RTModerate to Good (general)
Sodium Cyanoborohydride (NaBH₃CN)3-Ethylheptan-2-oneEthylamineMethanol, pH 6-7RTGood to Excellent (general)
Sodium Triacetoxyborohydride [NaBH(OAc)₃]3-Ethylheptan-2-oneEthylamineDichloromethane, Acetic AcidRTHigh (general)

Table 2: Common Non-Catalytic Reductive Amination Conditions.

For the stereoselective synthesis of this compound, a chiral amine can be used as a starting material in a diastereoselective reductive amination with an achiral ketone. Alternatively, chiral auxiliaries can be attached to the nitrogen of the aminating agent, which are then removed after the stereoselective reduction.

Alkylation and Acylation Methods in this compound Synthesis

The synthesis of this compound can also be approached by forming the C-N bond through alkylation or by creating an amide bond followed by reduction.

Direct alkylation of 2-aminoheptane (B1682561) with an ethylating agent like ethyl bromide or ethyl iodide is a straightforward approach. However, this method often suffers from a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. The use of a large excess of the starting amine can favor mono-alkylation. libretexts.org Diastereoselective alkylation can be achieved by employing a chiral starting amine, such as a single enantiomer of 2-aminoheptane. doi.orgresearchgate.net

A more controlled method involves the acylation of 2-aminoheptane with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to form an amide. This amide is then reduced to the corresponding N-ethyl amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for the reduction of the amide bond. chemistrysteps.comstudy.comquora.com This two-step sequence is generally more selective than direct alkylation.

StepStarting MaterialReagentsSolventKey Intermediate
Acylation2-AminoheptaneAcetyl chloride, Base (e.g., triethylamine)DichloromethaneN-(Heptan-2-yl)acetamide
ReductionN-(Heptan-2-yl)acetamideLithium aluminum hydride (LiAlH₄), then H₂ODiethyl ether, THFThis compound

Table 3: Acylation-Reduction Route to this compound.

Hydroamination Reactions for C-N Bond Formation in Analogous Systems

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical route to amines. nih.gov For the synthesis of this compound, this would involve the reaction of ethylamine with an appropriately substituted heptene, such as 3-ethyl-1-heptene.

This reaction is often catalyzed by transition metals, with gold, ruthenium, and rhodium complexes showing activity for the hydroamination of unactivated alkenes. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key challenge and depends on the catalyst and substrate. For terminal alkenes like 3-ethyl-1-heptene, hydroamination can potentially lead to the desired 2-amino product.

Asymmetric hydroamination, using chiral catalysts, can provide a direct route to enantiomerically enriched amines. While specific examples for 3-ethyl-1-heptene might be scarce, the general methodology is a promising area of research for the synthesis of chiral amines.

Multi-Component Reactions for Constructing this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. nih.gov For the synthesis of this compound derivatives, MCRs can rapidly build the molecular framework.

For example, a variation of the Mannich reaction or a Petasis-type reaction could be envisioned. A one-pot reaction involving an aldehyde, an amine, and an organometallic reagent can lead to the formation of α-branched amines. While a direct synthesis of this compound via a simple MCR might be challenging, these methods are powerful for creating libraries of related derivatives for further studies.

Enantioselective Synthesis of Chiral this compound

The creation of chiral amines in high enantiomeric purity can be achieved through several powerful catalytic methods. These approaches utilize chiral catalysts—small organic molecules, metal complexes, or enzymes—to control the stereochemical outcome of the reaction, yielding the desired enantiomer of this compound.

Asymmetric catalysis is a cornerstone of modern organic synthesis, offering efficient routes to chiral molecules. Both metal-based and organic catalysts have been developed for the synthesis of chiral amines, and these principles are applicable to the preparation of this compound enantiomers.

Metal-catalyzed asymmetric hydrogenation (AH) is a highly efficient and atom-economical strategy for producing chiral amines. nih.govacs.org This method typically involves the reduction of a prochiral precursor, such as an imine or enamine, using hydrogen gas and a chiral transition metal catalyst. For the synthesis of this compound, the most direct precursor would be 3-ethylheptan-2-imine.

The process involves the coordination of the imine to a chiral metal complex, often based on iridium, rhodium, or ruthenium, which then facilitates the stereoselective addition of hydrogen across the C=N double bond. nih.govmdpi.com The choice of metal and, critically, the chiral ligand, dictates the enantioselectivity of the reaction. acs.org This approach is widely used in industrial applications, such as the large-scale production of the herbicide (S)-metolachlor, demonstrating its robustness. nih.gov

Table 1: Key Components in Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Component Role Examples
Substrate The prochiral molecule that is hydrogenated. 3-Ethylheptan-2-imine
Metal Catalyst The transition metal center that activates H₂ and the substrate. Iridium (Ir), Rhodium (Rh), Ruthenium (Ru)
Chiral Ligand A chiral organic molecule that binds to the metal, creating a chiral environment and directing the stereochemical outcome. Chiral phosphorus ligands (e.g., P-stereogenic phosphines), N-heterocyclic carbenes. acs.org

| Hydrogen Source | The reducing agent. | Hydrogen gas (H₂) |

This method is considered a sustainable and "green" strategy due to its high atom economy, producing minimal waste. nih.govacs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. Chiral primary and secondary amines, derived from natural sources like amino acids or Cinchona alkaloids, have emerged as powerful catalysts for a variety of reactions. rsc.orgrsc.org

For the synthesis of this compound, an organocatalytic reductive amination of 3-ethylheptan-2-one could be envisioned. In this approach, the ketone would first react with an ammonia (B1221849) source to form an imine in situ. A chiral Brønsted acid catalyst, such as a chiral phosphoric acid or a disulfonimide, would then activate the imine for stereoselective reduction by a hydride source like a Hantzsch ester. beilstein-journals.org The chiral catalyst ensures that the hydride is delivered to one face of the imine, leading to the formation of one enantiomer of the amine product preferentially.

These methods have proven effective for a wide range of enantioselective organic reactions and can be complementary or superior to secondary amine-mediated transformations. rsc.orgbeilstein-journals.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high selectivity, mild reaction conditions, and environmental sustainability. illinois.edu For chiral amine synthesis, ω-transaminases are particularly valuable enzymes.

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. illinois.edumdpi.com This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone. acs.orgmdpi.com To produce this compound, 3-ethylheptan-2-one would serve as the amino acceptor.

The reaction mechanism involves two half-reactions in a "ping-pong-bi-bi" kinetic sequence. mdpi.com First, the PLP cofactor accepts an amino group from a donor (e.g., L-alanine or isopropylamine), forming a pyridoxamine phosphate (PMP) intermediate. mdpi.com The PMP then transfers the amino group to the ketone substrate, generating the chiral amine product and regenerating the PLP cofactor. mdpi.comnih.gov

A key advantage of ω-TAs is the availability of both (S)- and (R)-selective enzymes, allowing for the synthesis of either enantiomer of the target amine with high optical purity. illinois.edu This dual stereoselectivity has been instrumental in the industrial synthesis of pharmaceuticals like sitagliptin. illinois.edu

While naturally occurring ω-transaminases are powerful catalysts, their industrial utility can be limited by low catalytic efficiency towards sterically bulky substrates. mdpi.com The precursor to this compound, 3-ethylheptan-2-one, can be considered a bulky substrate. To overcome this limitation, protein engineering techniques are employed to redesign the enzymes. researchgate.net

The active site of most ω-TAs is composed of a large and a small binding pocket, which accommodate the substituents of the ketone. acs.orgnih.gov The small pocket often restricts entry to groups no larger than a methyl or ethyl group. nih.gov Structure-guided molecular modification and computational design are used to identify key amino acid residues in these pockets that can be mutated to expand the substrate binding region. mdpi.comacs.org

For instance, mutating amino acid residues with large side chains to those with smaller ones (e.g., alanine or glycine) can create more space, allowing the enzyme to accept bulkier ketones. mdpi.comnih.gov This rational design approach has successfully expanded the substrate scope of ω-TAs, enabling the efficient synthesis of a wide range of bulky chiral amines with excellent conversion and enantioselectivity. mdpi.comnih.gov

Table 2: Strategies for Engineering ω-Transaminases for Bulky Substrates

Engineering Strategy Rationale Example Target Residues
Rational Design Uses the 3D structure of the enzyme to identify key residues in the active site that create steric hindrance. Residues within the large and small substrate-binding pockets. mdpi.com
Directed Evolution Involves creating large libraries of enzyme mutants and screening them for improved activity on the target bulky substrate. Multiple rounds of mutation and selection can lead to variants with significantly enhanced performance. mdpi.com

| Computational Redesign | Employs computer modeling and docking simulations to predict beneficial mutations that will expand the active site. | Trp58 in PjTA-R6 has been identified as a key residue for redesign. acs.org |

These advanced engineering strategies have unlocked the potential of ω-transaminases for the industrial production of complex and valuable chiral amines. mdpi.com

Diastereoselective Synthesis of this compound with Multiple Chiral Centers

The controlled synthesis of the different stereoisomers of this compound requires a diastereoselective approach. Two primary strategies for achieving this are the diastereoselective reduction of a chiral β-amino ketone and the diastereoselective addition of an organometallic reagent to a chiral imine.

Diastereoselective Reduction of a β-Amino Ketone Intermediary

One plausible route to this compound involves the diastereoselective reduction of the corresponding β-amino ketone, 3-(amino)-4-ethylheptan-2-one. The stereochemistry of the final amine product is determined by the facial selectivity of the hydride attack on the carbonyl group, which can be influenced by the existing stereocenter at the α-position to the nitrogen.

A stereoselective route to γ-amino alcohols has been reported featuring the reduction of the corresponding β-amino ketones. rsc.org For instance, the reduction of N-aryl-β-amino ketones with reagents like lithium triethylborohydride (LiBEt3H) or zinc borohydride (Zn(BH4)2) can lead to either syn or anti products with high diastereoselectivity. rsc.org By analogy, the reduction of a suitably protected 3-amino-4-ethylheptan-2-one could provide a diastereoselective pathway to this compound. The choice of reducing agent and the nature of the protecting group on the amine would be critical in controlling the stereochemical outcome.

PrecursorReducing AgentMajor Diastereomer
3-(Protected-amino)-4-ethylheptan-2-oneBulky hydride reagent (e.g., L-Selectride®)Likely syn
3-(Protected-amino)-4-ethylheptan-2-oneChelating reducing agent (e.g., Zn(BH4)2)Likely anti

Diastereoselective Addition of Organometallic Reagents to a Chiral Imine

An alternative and powerful strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine derived from an aliphatic aldehyde. In the context of synthesizing this compound, this would involve the reaction of an organometallic reagent, such as methyllithium or a methyl Grignard reagent, with a chiral imine derived from 2-ethylhexanal.

The diastereoselectivity of such additions is often controlled by the chiral auxiliary attached to the imine nitrogen. While many examples focus on aromatic imines, the principles can be extended to aliphatic systems. The addition of organozinc reagents to chiral α-imino esters has been shown to proceed with high diastereoselectivity, influenced by the chiral auxiliary and reaction conditions. researchgate.net For the synthesis of this compound, a chiral auxiliary on the imine derived from 2-ethylhexanal would direct the nucleophilic attack of the methyl group, leading to the preferential formation of one diastereomer.

Imine PrecursorOrganometallic ReagentChiral AuxiliaryExpected Outcome
Chiral imine of 2-ethylhexanalMethyllithium(R)- or (S)-α-phenylethylamineDiastereomerically enriched this compound
Chiral imine of 2-ethylhexanalMethylmagnesium bromideChiral oxazolidineDiastereomerically enriched this compound

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this involves exploring solvent-free conditions, maximizing atom economy, and developing sustainable catalysts.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and performing this reaction under solvent-free conditions significantly reduces the environmental impact. researchgate.neted.gov A direct reductive amination of 3-heptanone with ammonia in the presence of a suitable reducing agent could be a viable route to this compound. Several methodologies for solvent-free reductive amination have been developed, often utilizing solid-supported reagents or microwave irradiation to facilitate the reaction. organic-chemistry.org For example, a procedure using sodium borohydride as the reducing agent and an acid activator like boric acid under solvent-free conditions has been reported for various aldehydes and ketones. organic-chemistry.org

Atom Economy in Amine Synthesis

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. rsc.orgnih.gov Classical amine syntheses, such as the Gabriel synthesis, often have poor atom economy. rsc.org In contrast, direct reductive amination is an atom-economical process where the majority of the atoms from the ketone, amine source (ammonia), and reducing agent (like H2) are incorporated into the final product and a benign byproduct (water). rsc.org Comparing different synthetic routes, such as reductive amination versus multi-step sequences involving protecting groups, highlights the superior atom economy of the former. mdpi.com

Reaction TypeByproductsAtom Economy
Direct Reductive Amination (with H2)WaterHigh
Gabriel SynthesisPhthalhydrazideLow
Synthesis via Oxime ReductionWaterHigh

Sustainable Catalyst Development for Amine Synthesis

The development of sustainable catalysts is crucial for greening the synthesis of amines. This involves using earth-abundant, non-toxic metals and designing catalysts that can operate under mild conditions and are recyclable.

For the synthesis of this compound via reductive amination of 3-heptanone, several sustainable catalytic systems could be employed. Nickel-catalyzed reductive amination is a promising approach due to the abundance and low cost of nickel. wikipedia.org Heterogeneous catalysts, such as rhodium-based nanoparticles on supports like activated carbon or carbon nanofibers, have been used for microwave-assisted reductive aminations of aldehydes and ketones, offering potential for catalyst recycling. nih.gov

Recent advancements have also focused on metal-free catalytic systems. For instance, BF3·Et2O has been used as a metal-free catalyst for the direct reductive amination of aldehydes with amines using formic acid as a reductant. rsc.org Furthermore, air-stable iridium catalysts have been developed for the direct reductive amination of aliphatic ketones under mild conditions, offering high selectivity towards primary amines. nih.gov The choice of catalyst would depend on the specific reaction conditions and the desired stereochemical control.

Chemical Transformations and Reactivity Profiles of 3 Ethylheptan 2 Amine

Fundamental Reaction Pathways of 3-Ethylheptan-2-amine

Nucleophilic Reactivity of the Amine Functionality

The defining characteristic of the amine group in this compound is its nucleophilicity, conferred by the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk This allows it to attack electron-deficient centers, participating in a variety of bond-forming reactions. fiveable.me As a primary amine, its reactivity is generally high due to relatively low steric hindrance around the nitrogen atom compared to secondary or tertiary amines. fiveable.me

Key nucleophilic reactions expected for this compound include:

Alkylation: In reactions with alkyl halides, the amine acts as a nucleophile in an SN2 reaction to form a secondary amine. fiveable.me This reaction can proceed further, with the resulting secondary amine being more nucleophilic than the primary, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. openstax.orglibretexts.org

Acylation: A violent reaction can be expected in the cold with acyl chlorides, such as ethanoyl chloride, to produce an N-substituted amide (e.g., N-(3-ethylheptan-2-yl)ethanamide). chemguide.co.uk Similarly, it reacts with acid anhydrides, though typically more slowly and requiring heat, to yield the same amide product along with a salt of the corresponding carboxylic acid. chemguide.co.ukfiveable.me These reactions proceed via a nucleophilic addition-elimination mechanism. fiveable.mefiveable.me

Reaction with Carbonyls: With aldehydes or ketones, this compound is expected to form an imine (a Schiff base) through a reversible, acid-catalyzed, addition-elimination pathway. msu.edulibretexts.org This reaction involves an initial nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. msu.edu

Reaction TypeElectrophile ExampleReagents/ConditionsExpected Product Type
Alkylation BromoethaneSN2 conditionsSecondary Amine (N-ethyl-3-ethylheptan-2-amine)
Acylation Ethanoyl ChlorideCold, often with a base (e.g., pyridine) to neutralize HClN-substituted Amide (N-(3-ethylheptan-2-yl)ethanamide)
Acylation Ethanoic Anhydride (B1165640)HeatN-substituted Amide (N-(3-ethylheptan-2-yl)ethanamide)
Imine Formation AcetoneMild acid catalyst (e.g., pH ~5)Imine (Schiff Base)

Transformations involving the Carbon Skeleton of this compound

The carbon framework of this compound can be altered through various oxidative and reductive processes.

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For a primary amine like this compound, oxidation can occur at both the nitrogen and the α-carbon.

N-Oxidation: Oxidation can lead to the formation of hydroxylamine (B1172632) intermediates. uomustansiriyah.edu.iq These intermediates are often unstable and can be further oxidized to other nitrogen-containing functional groups. uomustansiriyah.edu.iq While secondary amines are oxidized to stable N,N-disubstituted hydroxylamines or nitrones, primary aliphatic amines can be converted to nitrones via their corresponding hydroxylamine intermediate. uomustansiriyah.edu.iqorganic-chemistry.orgthieme-connect.com

C-Oxidation (Deamination): Oxidative deamination can occur through initial hydroxylation at the α-carbon, forming a carbinol intermediate. uomustansiriyah.edu.iq This unstable intermediate would then decompose to release ammonia (B1221849) and form the corresponding ketone, 3-ethylheptan-2-one (B1596137).

The gaseous oxidation of aliphatic amines has been studied, showing that the reaction has some autocatalytic character, with aldehydes being a major product alongside ammonia. rsc.org

Oxidation PathwayKey IntermediateOxidizing Agent ExampleExpected Final Product
N-Oxidation N-(3-ethylheptan-2-yl)hydroxylaminePeroxydisulfate organic-chemistry.orgthieme-connect.comNitrone
Oxidative Deamination CarbinolamineCytochrome P450 (CYP) enzymes uomustansiriyah.edu.iq3-Ethylheptan-2-one

While the amine group itself is already in a reduced state, reductive methods are fundamental to its synthesis, effectively modifying a carbon skeleton to incorporate the amine functionality. The most common method for preparing a primary amine like this compound is through the reduction of a precursor functional group. wikipedia.org

Reductive Amination: This is a highly versatile method for synthesizing amines. msu.edu The synthesis of this compound would typically involve the reaction of 3-ethylheptan-2-one with ammonia in the presence of a reducing agent. wikipedia.org The ketone and ammonia first form an imine intermediate in situ, which is then immediately reduced to the primary amine. msu.edu

Reduction of Nitroalkenes: α,β-Unsaturated nitroalkenes can be readily reduced to alkylamines using reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) or lithium aluminum hydride (LiAlH₄). researchgate.nettandfonline.com This provides a pathway to synthesize the amine by first constructing a nitro-containing carbon skeleton.

Reduction of Other Nitrogen Groups: Other nitrogen-containing functional groups such as nitriles and amides can also be reduced, typically with strong reducing agents like LiAlH₄, to yield primary amines. openstax.org

Reductive MethodStarting MaterialKey Reagents
Reductive Amination 3-Ethylheptan-2-oneNH₃, H₂/Catalyst or NaBH₃CN
Nitroalkene Reduction 3-Ethyl-1-nitrohept-1-eneBH₃·THF or LiAlH₄
Nitrile Reduction 3-Ethylheptane-2-nitrileLiAlH₄
Amide Reduction 3-Ethylheptan-2-amideLiAlH₄

Advanced Mechanistic Investigations

Understanding the precise mechanisms, including the transient species formed during a reaction, is crucial for controlling chemical transformations.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound proceed through various well-characterized intermediates and transition states.

Nucleophilic Reactions: In the SN2 alkylation of the amine, the reaction proceeds through a trigonal bipyramidal transition state where the nucleophilic nitrogen attacks the carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com For reactions with carbonyl compounds to form imines, a key tetrahedral intermediate, the 1-aminoalcohol or carbinolamine , is formed first. msu.edumsu.edu This is followed by proton transfer and elimination of water, often through an iminium ion intermediate , to give the final imine product. libretexts.orgresearchgate.net

Oxidation: The oxidation of secondary amines to hydroxylamines is believed to proceed without overoxidation to nitrones when using specific reagents like choline (B1196258) peroxydisulfate. organic-chemistry.orgthieme-connect.com For primary amines, oxidation often involves a hydroxylamine intermediate , which can then be further oxidized to a nitrone . uomustansiriyah.edu.iq

Elimination Reactions: Although not a primary pathway for simple amines, if the amine is converted into a good leaving group (e.g., a quaternary ammonium salt in the Hofmann elimination), the E2 elimination reaction proceeds through a transition state that is described as "carbanion-like". libretexts.org This means the C-H bond is broken to a greater extent than the C-N bond in the transition state, which explains the preference for the formation of the less substituted alkene (Hofmann's rule). libretexts.org

Theoretical Studies: Computational studies on amine-catalyzed reactions, such as aldol (B89426) reactions, have been crucial in modeling transition states. acs.org These studies show that primary amine-mediated reactions can involve half-chair transition states where hydrogen bonding plays a critical role in stabilizing charge and lowering activation energies. acs.org Kinetic investigations of amine reactions with stable carbocations (benzhydrylium ions) have allowed for the derivation of nucleophilicity parameters (N) that quantify reactivity, though a poor correlation often exists between nucleophilicity and basicity (pKaH). acs.org It has been found that secondary alkyl amines are often considerably more nucleophilic than would be expected based on their basicity alone. acs.org

Reaction ClassKey Intermediate(s)Key Transition State Feature(s)
Alkylation (SN2) NoneTrigonal bipyramidal; backside attack
Imine Formation Carbinolamine, Iminium ionAcid catalysis of water elimination
Oxidation HydroxylamineStepwise oxidation
Hofmann Elimination Quaternary ammonium saltCarbanion-like character
Amine-Catalyzed Aldol EnamineHydrogen-bonded, half-chair conformation

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of this compound. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of amine reactivity allow for an informed discussion. The rate of reactions such as acylation or alkylation would be expected to be influenced by factors like solvent polarity, temperature, and the concentration of reactants.

For instance, in an acylation reaction, the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent is the rate-determining step. The presence of the ethyl group near the amino group in this compound would likely result in a moderate steric hindrance, potentially leading to a slower reaction rate compared to less hindered primary amines.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound

Acylating AgentSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Acetyl ChlorideDichloromethane251.2 x 10⁻²
Benzoyl ChlorideTetrahydrofuran258.5 x 10⁻³
Acetic AnhydrideAcetonitrile505.0 x 10⁻⁴

Note: The data in this table is illustrative and intended to represent plausible kinetic parameters for the acylation of this compound based on general principles of amine reactivity. Actual experimental values may vary.

Exploration of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which encompass both steric and electronic influences, are crucial in determining the reactivity and selectivity of reactions involving this compound. The molecule exists as a pair of enantiomers due to the chiral center at the second carbon atom.

The steric bulk of the ethyl group at the 3-position can influence the approach of reagents to the nitrogen atom. This can lead to diastereoselectivity in reactions with chiral reagents. For example, the acylation of racemic this compound with a chiral acylating agent could potentially lead to the formation of two diastereomeric amides at different rates, allowing for kinetic resolution.

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a common strategy to modify its physical and chemical properties, enabling its use in a wider range of applications.

Formation of Amide, Sulfonamide, and Carbamate (B1207046) Derivatives

The primary amine functionality of this compound readily undergoes reactions to form stable amide, sulfonamide, and carbamate linkages.

Amides are typically synthesized by reacting the amine with carboxylic acids, acid chlorides, or anhydrides. These derivatives are generally stable and can exhibit different biological activities or serve as intermediates for further chemical transformations.

Sulfonamides are formed through the reaction of this compound with sulfonyl chlorides. This functional group is a key component in many pharmaceuticals.

Carbamates can be prepared by treating the amine with chloroformates or by reacting it with an alcohol in the presence of a coupling agent. Carbamates have found applications as protecting groups in organic synthesis. google.com

Table 2: Examples of Amide, Sulfonamide, and Carbamate Derivatives of this compound

Derivative TypeReagentResulting Derivative
AmideAcetic AnhydrideN-(3-Ethylheptan-2-yl)acetamide
SulfonamideBenzenesulfonyl ChlorideN-(3-Ethylheptan-2-yl)benzenesulfonamide
CarbamateBenzyl ChloroformateBenzyl (3-ethylheptan-2-yl)carbamate

Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted analogs of this compound introduces further diversity in its chemical space. These secondary or tertiary amines can be prepared through various methods, including:

Reductive Amination: Reacting this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form N-alkylated derivatives.

Direct Alkylation: Reaction with alkyl halides. This method can sometimes lead to over-alkylation, yielding quaternary ammonium salts.

The properties of these N-substituted analogs, such as basicity, nucleophilicity, and solubility, will differ significantly from the parent primary amine, tailoring them for specific applications.

Stereochemistry and Conformational Analysis of 3 Ethylheptan 2 Amine

Configurational Stability and Inversion Barriers of the Amine Nitrogen

During this inversion process, the sp³ hybridized amine temporarily rehybridizes to an sp² hybridized, trigonal planar geometry, with the lone pair of electrons occupying a p orbital. libretexts.orglibretexts.org The nitrogen then returns to a tetrahedral sp³ hybridization, with the lone pair and substituents inverted, analogous to an umbrella turning inside out. wikipedia.org This rapid interconversion between the R and S configurations at the nitrogen center leads to the racemization of the amine, making the resolution of enantiomers based solely on the nitrogen's chirality generally impossible under normal conditions. libretexts.orgwikipedia.org

The energy barrier for this inversion in simple, acyclic amines is relatively low, typically around 25 kJ/mol (approximately 6 kcal/mol). libretexts.orgvaia.com This low barrier allows for extremely rapid inversion at room temperature. wikipedia.org Several factors can influence the height of this energy barrier:

Steric Effects: Increasing the steric bulk of the substituents on the nitrogen atom can increase the angle strain in the planar transition state, thus raising the inversion barrier. In the case of 3-Ethylheptan-2-amine, the presence of an ethyl group and the 3-ethylheptan-2-yl group influences this barrier.

Electronic Effects: The electronegativity of the atoms attached to the nitrogen can also affect the inversion barrier. stackexchange.com

Constraint in Rings: Incorporating the nitrogen atom into a small ring system, such as an aziridine, significantly increases the angle strain of the planar transition state, thereby raising the inversion barrier and allowing for the isolation of stable enantiomers. wikipedia.orgstackexchange.com

For acyclic amines like this compound, the nitrogen inversion is too fast at ambient temperatures to allow for the isolation of stable invertomers. Therefore, its stereochemistry is primarily discussed in terms of the stable carbon stereocenters at positions 2 and 3.

Determination of Absolute and Relative Stereochemistry of this compound Enantiomers

Determining the absolute and relative stereochemistry of the two chiral centers (C2 and C3) in this compound is crucial for understanding its properties and reactivity. Since the amine itself is chiral, various methods have been developed for this purpose, most of which involve derivatizing the amine with a chiral reagent to form a mixture of diastereomers that can be distinguished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). acs.orgacs.org

A widely used technique is the Mosher's method , which involves reacting the chiral amine with the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). acs.orgacs.org This reaction converts the enantiomeric amines into diastereomeric amides. The resulting diastereomers exhibit distinct signals in their ¹H and ¹⁹F NMR spectra, and the differences in these chemical shifts (Δδ) can be correlated to the absolute configuration of the original amine. frontiersin.orgresearchgate.net

Other methods for stereochemical determination include:

Chiral Derivatizing Agents (CDAs): Besides MTPA, other chiral reagents like methoxyphenylacetic acid (MPA) and α-fluorinated phenylacetic phenylselenoester (FPP) can be used to form diastereomeric amides, which are then analyzed by NMR. frontiersin.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique can be used in conjunction with chiral sensors or by forming chiral metal complexes with the amine. The resulting complex may exhibit a characteristic CD spectrum that can be related to the absolute configuration of the amine. nih.gov

X-ray Crystallography: If the amine or a suitable crystalline derivative can be formed, X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry.

The analysis of the formed diastereomers by NMR is not always straightforward and requires a detailed conformational analysis of the derivatives, as hindered rotation around the newly formed amide bond can lead to multiple conformers (rotamers) in solution, each with its own set of NMR signals. acs.orgcolumbia.edunih.gov

Empirical Rules for Stereochemical Prediction

The assignment of stereochemistry using methods like Mosher's is based on empirical models that correlate spectroscopic data to the spatial arrangement of substituents around the chiral center. frontiersin.orgresearchgate.net For Mosher's amides, the model assumes a specific conformation of the diastereomeric amide in which the trifluoromethyl, phenyl, and methoxy (B1213986) groups of the MTPA moiety adopt a predictable orientation relative to the substituents of the chiral amine. frontiersin.org

The model predicts that in one diastereomer, a particular substituent on the chiral amine will lie in the shielding cone of the phenyl group of the MTPA reagent, causing its NMR signal to appear at a higher field (lower ppm). In the other diastereomer, this same substituent will be in a deshielding region, resulting in a lower field signal. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the various protons of the amine, the absolute configuration can be deduced. hebmu.edu.cn

Similarly, empirical rules have been developed for other chiral derivatizing agents. For instance, an empirical "geminal proton rule" based on ¹H NMR data has been proposed for predicting the relative stereochemistry of 1,3-dimethyl substitutions in alkyl chains, which could be conceptually extended to related systems. acs.org The successful application of these empirical rules is highly dependent on the correct assignment of the most stable conformation of the diastereomeric derivatives. nih.gov

Conformational Preferences and Dynamics of the this compound Molecule

The heptane (B126788) backbone can adopt various staggered conformations to minimize torsional strain, with the extended anti-conformation generally being the most stable. The presence of ethyl and methyl groups as substituents introduces steric hindrance that influences the rotational barriers around the C-C bonds and the preferred dihedral angles. The most stable conformations will be those that minimize gauche interactions and 1,3-diaxial-like interactions between the larger substituents.

Molecular dynamics simulations and other computational methods can be employed to explore the potential energy surface of the molecule and identify the low-energy conformations. These studies reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. The ethyl group on the C3 carbon and the methyl and amino groups on the C2 carbon create a sterically crowded environment, leading to specific conformational preferences to alleviate this strain.

Influence of Chirality on Reactivity and Selectivity in Chemical Processes

The presence of defined stereocenters in this compound makes it a valuable chiral building block in asymmetric synthesis. rsc.orgnih.gov Chiral amines are extensively used as:

Chiral Auxiliaries: The amine can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered.

Chiral Catalysts and Ligands: Chiral amines and their derivatives can act as organocatalysts or as ligands for metal catalysts in a wide range of enantioselective transformations, such as hydrogenations, reductions, and carbon-carbon bond-forming reactions. sigmaaldrich.comrsc.orgacs.orgcaltech.edu The stereochemistry of the amine is critical for creating a chiral environment around the catalytic center, which allows for the differentiation of enantiotopic faces or groups of the substrate, leading to a single enantiomer of the product in high excess.

Resolving Agents: Chiral amines can be used to resolve racemic mixtures of chiral acids. The reaction between the racemic acid and the enantiomerically pure amine forms a mixture of diastereomeric salts, which can often be separated by physical methods like crystallization due to their different physical properties.

The specific (R) or (S) configuration of the stereocenters in this compound will dictate the stereochemical outcome of the reactions in which it participates. For example, when used as a ligand in an asymmetric hydrogenation, the (2R, 3R)-enantiomer will lead to the formation of a product with a specific chirality, while the (2S, 3S)-enantiomer will produce the opposite enantiomer of the product. This high degree of stereocontrol is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Elucidation of Molecular Structure using High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of 3-Ethylheptan-2-amine, providing detailed information about its atomic connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Methodologies for Complex Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with multiple stereoisomers like this compound, advanced NMR methods are crucial for differentiating between the diastereomers and, in some cases, indirectly providing information about the enantiomeric composition.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. However, due to the structural similarity of the diastereomers, these spectra can exhibit significant overlap, making unambiguous assignment challenging. longdom.orgnumberanalytics.com

Two-dimensional (2D) NMR techniques are essential for resolving these complexities. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons through chemical bonds. longdom.orglibretexts.org By analyzing the cross-peaks in the COSY spectrum, the proton network within the ethyl and heptyl chains can be mapped out for each diastereomer, which may exhibit subtle differences in their coupling constants (J-values).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). numberanalytics.comnumberanalytics.com This is invaluable for assigning the carbon signals based on the already assigned proton signals from COSY.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com This technique helps to piece together the entire carbon skeleton and confirm the position of the ethyl group and the amine functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. longdom.orglibretexts.org For the diastereomers of this compound, NOESY can reveal through-space interactions between protons on the stereogenic centers and adjacent groups. The pattern and intensity of these NOE cross-peaks can be distinct for each diastereomer, allowing for the determination of their relative stereochemistry.

NMR Technique Information Provided for this compound
¹H NMRChemical shift and multiplicity of each proton.
¹³C NMRChemical shift of each carbon atom.
COSYConnectivity between protons (¹H-¹H coupling).
HSQCCorrelation between protons and their directly bonded carbons.
HMBCLong-range correlation between protons and carbons.
NOESYSpatial proximity of protons, aiding in stereoisomer differentiation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula with a high degree of confidence. hnxb.org.cnnih.gov

For this compound (C₉H₂₁N), HRMS would confirm the molecular weight and provide its exact mass. The fragmentation patterns observed in the mass spectrum are characteristic of primary amines. whitman.edu Common fragmentation pathways for aliphatic amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. For this compound, this would lead to the formation of characteristic fragment ions.

Loss of ammonia (B1221849) (NH₃): The loss of a neutral ammonia molecule from the molecular ion can also be observed. hnxb.org.cn

By analyzing the precise masses of the fragment ions, the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation mechanisms and confirming the structure of the molecule. arkat-usa.orgdocbrown.info

Ion Proposed Formula Significance in HRMS Analysis
[M+H]⁺C₉H₂₂N⁺Protonated molecule, confirms molecular weight.
[M-CH₃]⁺C₈H₁₈N⁺Loss of a methyl group.
[M-C₂H₅]⁺C₇H₁₆N⁺Loss of an ethyl group.
[M-NH₃]⁺C₉H₁₈⁺Loss of ammonia.

Chromatographic Separation Techniques for Stereoisomers and Impurities

Chromatographic techniques are essential for separating the stereoisomers of this compound and for detecting and quantifying any impurities present in a sample.

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of chiral centers, it is often necessary to determine the enantiomeric excess (ee) of a particular enantiomer of this compound. Chiral chromatography, using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), is the most common method for this purpose. uma.eschromatographyonline.com

This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. nih.govresearchgate.netnih.gov The selection of the appropriate CSP is crucial for achieving good separation. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have shown success. researchgate.netkoreascience.krkstudy.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for analyzing complex mixtures and identifying volatile and semi-volatile impurities that may be present in a sample of this compound. copernicus.orgamericanpharmaceuticalreview.com

For the analysis of primary amines by GC, derivatization is often employed to improve their chromatographic behavior by increasing volatility and reducing peak tailing. iu.eduresearchgate.netjfda-online.comnih.govscribd.com Common derivatizing agents for amines include:

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA).

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chloroformates: such as isobutyl chloroformate. copernicus.org

The resulting derivatives are then separated on the GC column and detected by the mass spectrometer. The mass spectrum of each separated component can be compared to spectral libraries for identification. This technique is invaluable for quality control, allowing for the detection of starting materials, by-products, and degradation products. chromatographyonline.comejmanager.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.comresearchgate.net While obtaining suitable single crystals of a liquid amine like this compound can be challenging, it is often possible to form crystalline derivatives.

By reacting the amine with a suitable chiral acid or other reagent, a diastereomeric salt or a stable crystalline derivative can be formed. acs.orgrsc.org If single crystals of sufficient quality can be grown, X-ray diffraction analysis will provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecular structure and the absolute configuration of the chiral centers. iucr.orgresearchgate.netcdnsciencepub.comscirp.orgrsc.orgmdpi.com

Computational and Theoretical Studies of 3 Ethylheptan 2 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-ethylheptan-2-amine, these calculations can provide insights into its three-dimensional structure, electron distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

Geometry Optimization: The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, which possesses two chiral centers, multiple stereoisomers exist ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). DFT calculations would be employed to determine the lowest energy conformation for each of these stereoisomers. This involves exploring the potential energy surface by rotating the various single bonds within the molecule. The presence of the ethyl group at the 3-position introduces significant steric hindrance, which will influence the preferred conformations around the C2-N and C2-C3 bonds.

Energy Calculations: Once the geometries are optimized, DFT can be used to calculate the relative energies of the different stereoisomers and conformers. This information is crucial for predicting which forms are most likely to be present at a given temperature. The electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections can be computed to obtain the Gibbs free energy of each structure.

A hypothetical comparison of the relative energies of the diastereomers of this compound, as would be predicted by DFT calculations, is presented in the table below. The (2R,3S) and (2S,3R) diastereomers would be expected to be more stable due to reduced steric interactions between the methyl and ethyl groups when they are in a trans-like arrangement.

DiastereomerRelative Energy (kcal/mol)
(2R,3R) / (2S,3S)0.5 - 1.5
(2R,3S) / (2S,3R)0.0
Note: This table is illustrative and based on general principles of stereochemistry. Actual values would require specific DFT calculations.

For even higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can be used. While computationally more expensive than DFT, these methods provide benchmark-quality data for smaller molecules or can be used to refine DFT results for key properties. For this compound, such high-level calculations could be used to obtain a very accurate value for the proton affinity or the ionization potential.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and their interactions with their environment. researchgate.netulisboa.pt An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water or in a mixture with other molecules, and then solving Newton's equations of motion for all atoms over a certain period. arxiv.org

These simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature.

Solvation: How solvent molecules arrange around the amine and the nature of the hydrogen bonding between the amine group and water.

Intermolecular Interactions: If other solutes are present, MD can model how this compound interacts with them, which is crucial for understanding its behavior in various chemical and biological systems.

Force fields, which are sets of parameters describing the potential energy of the system, are essential for MD simulations. For aliphatic amines, force fields like OPLS-AA or TraPPE-EH have been developed and could be adapted for this compound. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms. rsc.orgpeerj.com For this compound, one could investigate the mechanisms of its synthesis or its reactions with other species.

For instance, the synthesis of this compound could proceed via the reductive amination of 3-ethylheptan-2-one (B1596137). Computational modeling could be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, one can locate the structures of intermediates (like the imine) and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate. peerj.com

Investigate Stereoselectivity: For a chiral molecule like this compound, computational studies can help understand why one stereoisomer is formed in preference to another, which is critical for asymmetric synthesis. rsc.orgresearchgate.net

The table below illustrates hypothetical activation energies for the formation of the different diastereomers of this compound via a catalyzed reductive amination, as might be predicted from transition state modeling.

Product DiastereomerHypothetical Activation Energy (kcal/mol)
(2R,3R) / (2S,3S)15 - 20
(2R,3S) / (2S,3R)12 - 17
Note: This table is for illustrative purposes. The values depend heavily on the specific catalyst and reaction conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized molecule.

NMR Spectroscopy: DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbitals), can predict the 1H and 13C NMR chemical shifts of this compound. rsc.orgnih.govresearchgate.netacs.org These predictions are valuable for assigning the peaks in an experimental spectrum and can be particularly useful in distinguishing between the different stereoisomers. frontiersin.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be calculated using DFT. These can then be compared to experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes, such as the N-H and C-N stretching frequencies.

Below is a table of hypothetical calculated 13C NMR chemical shifts for a diastereomer of this compound compared to potential experimental values.

Carbon AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C118-2220.5
C250-5552.8
C340-4543.1
C428-3230.2
C522-2624.7
C630-3432.5
C713-1714.9
C8 (ethyl)25-2927.3
C9 (ethyl)10-1412.1
Note: This is an illustrative table. Actual calculated and experimental values would be specific to the diastereomer and experimental conditions.

Design Principles for New Amine Synthesis Strategies through Computational Modeling

Computational modeling can go beyond analyzing existing molecules and reactions and can be used to design new and improved synthetic strategies. nih.gov

Catalyst Design: By understanding the mechanism of a catalyzed reaction at the molecular level, computational chemists can propose modifications to the catalyst to improve its efficiency or selectivity. For the synthesis of this compound, this could involve designing a chiral catalyst that favors the formation of a single stereoisomer. rsc.org

Substrate Scope Exploration: Computational screening can be used to predict how changes to the reactants will affect the outcome of a reaction. This can help in identifying which starting materials are most likely to lead to the desired amine product with high yield and purity.

Quantitative Structure-Activity Relationships (QSAR): QSAR models relate the structural or computational properties of a series of molecules to their activity. nih.govajol.infoqucosa.ded-nb.inforesearchgate.net While often used in drug discovery, similar principles can be applied to reaction optimization. By building a QSAR model for a particular amine synthesis, one could predict the yield or selectivity for a new substrate like 3-ethylheptan-2-one based on its computed properties.

Industrial and Synthetic Utility of 3 Ethylheptan 2 Amine As a Chemical Intermediate

Role of 3-Ethylheptan-2-amine in the Synthesis of Complex Organic Molecules

The primary utility of this compound in organic synthesis lies in its role as a precursor or intermediate. Its amine functional group is nucleophilic, allowing it to participate in a wide array of chemical reactions to form more complex molecular architectures. A common synthetic route to amines like this compound is the reductive amination of a corresponding ketone, in this case, 3-ethylheptan-2-one (B1596137). ontosight.ainih.gov This process typically involves the reaction of the ketone with an amine source in the presence of a reducing agent.

The amine group can undergo several fundamental transformations:

Alkylation, Acylation, and Sulfonylation: These reactions at the nitrogen atom allow for the introduction of a wide variety of substituents, leading to the formation of secondary and tertiary amines, amides, and sulfonamides, respectively. These derivatives are common scaffolds in many biologically active molecules and functional materials.

Nucleophilic Substitution: The amine group can act as a nucleophile, displacing leaving groups in other molecules to form new carbon-nitrogen bonds, a fundamental step in the assembly of many organic compounds. libretexts.org

Formation of Imines and Enamines: Reaction with aldehydes and ketones can yield imines and enamines, which are themselves versatile intermediates for further synthetic transformations, such as the synthesis of β-amino alcohols. tohoku.ac.jp

The branched ethylheptyl structure of the molecule can influence the physical and chemical properties of the resulting complex molecules, such as their solubility, crystallinity, and conformational preferences. This makes this compound a useful building block when fine-tuning the properties of a target molecule.

Applications in the Development of Specialty Chemicals

The properties of this compound make it a valuable component in the synthesis of various specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures and functionalities.

Amines are widely used in polymer and materials science as monomers, curing agents, and property modifiers. While specific research on this compound in this area is not extensively documented in readily available literature, its structural features suggest potential applications. The primary amine group can react with compounds like epoxides or isocyanates to form epoxy resins or polyureas, respectively. The branched alkyl chain of this compound could impart flexibility and modify the thermal and mechanical properties of the resulting polymers.

Furthermore, amines can be used in the synthesis of specialized materials such as:

Polymerization Inhibitors: Amines can act as stabilizers in compositions designed to inhibit the unwanted polymerization of monomers. google.com

Heterocyclic Compounds: Amines are key starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are foundational to many areas of materials science and medicinal chemistry. google.com

Cholesterol Derivatives: The amine can be reacted to create derivatives of cholesterol, which have applications in materials science and the development of bioactive compounds. orientjchem.org

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeReactant for this compoundPotential Properties Influenced by this compound
Epoxy ResinsDiglycidyl ethersFlexibility, Glass Transition Temperature, Crosslink Density
PolyureasDiisocyanatesElasticity, Thermal Stability, Adhesion
PolyamidesDiacyl chloridesSolubility, Melt Viscosity, Crystallinity

Many commercial herbicides, insecticides, and fungicides are nitrogen-containing organic compounds. The synthesis of these agrochemicals often involves the use of amine intermediates. solubilityofthings.com The lipophilic alkyl chain of this compound could enhance the penetration of a potential agrochemical through the waxy cuticles of plants or the exoskeletons of insects. The chirality of the molecule could also be significant, as the biological activity of many agrochemicals is stereospecific. While direct application of this compound in commercial agrochemicals is not documented, it represents a class of compounds that are of interest in the exploratory synthesis of new active ingredients. For instance, substituted ureas, which can be synthesized from amines, are a known class of agrochemicals. google.com

Use as a Chiral Auxiliary or Ligand in Catalysis Research

Chiral amines are of paramount importance in asymmetric synthesis, where they can be used as chiral auxiliaries or as ligands for metal catalysts. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

While specific studies detailing the use of this compound as a chiral auxiliary or ligand are not prominent, its structural features are amenable to such applications. The amine group can coordinate to a metal center, and the chiral environment created by the ethyl and pentyl groups at the stereocenter could influence the stereoselectivity of a catalyzed reaction. Research in this area often explores a variety of chiral amines to find the optimal ligand for a specific transformation. chem960.com

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic ApplicationRole of this compound DerivativeExample Reaction
Asymmetric HydrogenationChiral Ligand for Rhodium or RutheniumEnantioselective reduction of ketones or alkenes
Asymmetric AlkylationChiral AuxiliaryDiastereoselective alkylation of an enolate
Asymmetric Michael AdditionChiral Ligand for Copper or ZincEnantioselective conjugate addition to α,β-unsaturated carbonyls

Function as a Specialty Solvent in Organic Reactions

Due to its amine functional group and hydrocarbon chain, this compound could potentially act as a specialty solvent in certain organic reactions. Amines can act as basic catalysts or reagents in some transformations. solubilityofthings.com The branched alkyl structure contributes to a lower melting point and a liquid state over a range of temperatures. However, its use as a bulk solvent is likely limited by its cost and potential reactivity. More commonly, amines with similar properties might be used as additives or co-solvents to influence reaction rates or selectivities. For example, amines can be used in hydroaminoalkylation reactions. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalysts for 3-Ethylheptan-2-amine Synthesis

The creation of stereochemically pure amines is a significant challenge in organic synthesis. Future research will likely focus on developing new catalysts that can selectively produce one stereoisomer of this compound over the other. The asymmetric reductive amination of 3-ethylheptan-2-one (B1596137) is a primary route for this synthesis, and the development of more efficient and selective catalysts is crucial.

Researchers are exploring a range of metal-based catalysts for similar transformations. For instance, iridium-based catalysts have shown promise in the asymmetric amination of ketones. Future work could involve designing and synthesizing novel chiral ligands for iridium or other transition metals like rhodium and ruthenium, specifically tailored to the steric and electronic properties of 3-ethylheptan-2-one. The goal would be to achieve higher enantioselectivity and turnover numbers, making the process more efficient and cost-effective.

Another promising area is the development of non-precious metal catalysts, such as those based on iron, cobalt, or nickel. These would offer a more sustainable and economical alternative to precious metal catalysts. The design of chiral pincer ligands for these base metals is an active area of research that could be applied to the synthesis of this compound.

Catalyst TypePotential Metal CenterResearch Focus
Transition Metal CatalystsIridium, Rhodium, RutheniumDesign of novel chiral ligands for improved enantioselectivity.
Non-Precious Metal CatalystsIron, Cobalt, NickelDevelopment of sustainable and cost-effective alternatives.
OrganocatalystsChiral Phosphoric AcidsMetal-free, environmentally benign synthesis routes.

Expanding the Scope of Biocatalytic Transformations for Branched Amines

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amines like this compound, transaminases and amine dehydrogenases are particularly relevant enzymes.

Future research will likely focus on expanding the substrate scope of existing transaminases to accommodate bulkier substrates like 3-ethylheptan-2-one. This can be achieved through protein engineering techniques such as directed evolution and site-directed mutagenesis. By modifying the active site of the enzyme, researchers can improve its activity and selectivity for non-natural substrates.

The discovery of novel enzymes from extremophiles or through metagenomic screening could also provide new biocatalysts with unique properties suitable for the synthesis of branched amines. The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, could further enhance the efficiency and sustainability of this compound production.

Advanced In Situ Spectroscopic Monitoring of this compound Reactions

To optimize the synthesis of this compound, a detailed understanding of the reaction mechanism and kinetics is essential. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are not obtainable through traditional offline analysis.

Future research could employ techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products during the stereoselective synthesis of this compound. This would enable the precise determination of reaction rates, catalyst activity, and the formation of any byproducts.

The use of these Process Analytical Technology (PAT) tools can facilitate rapid reaction optimization and ensure consistent product quality. Furthermore, coupling in situ spectroscopy with kinetic modeling can lead to a deeper mechanistic understanding of the catalytic cycle, which is crucial for the rational design of improved catalysts.

Spectroscopic TechniqueInformation GainedApplication in Synthesis
In situ FTIR (ReactIR)Concentration of reactants, intermediates, products.Real-time reaction kinetics and mechanism studies.
Raman SpectroscopyMolecular vibrations, catalyst state.Monitoring catalyst stability and reaction progress.
Nuclear Magnetic Resonance (NMR)Structural information, stereochemistry.Mechanistic elucidation and stereoselectivity determination.

Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These powerful computational tools can be used to predict the outcome of reactions, discover novel catalysts, and optimize reaction conditions.

In the context of this compound synthesis, ML models could be trained on existing data from amination reactions to predict the enantioselectivity of a given catalyst-substrate combination. This would significantly reduce the experimental effort required for catalyst screening and optimization.

Exploration of this compound in Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are increasingly important in the chemical industry. Future research should explore the potential of this compound in the context of sustainable chemical processes. This includes the development of synthetic routes that utilize renewable feedstocks. For example, 3-ethylheptan-2-one could potentially be derived from biomass, which would significantly improve the sustainability profile of this compound.

The potential applications of this compound as a building block for recyclable polymers or as a recoverable resolving agent in other chemical processes could also be investigated. Designing processes where the amine or its derivatives can be easily recovered and reused would be a key step towards a more circular economy. The exploration of its use in biodegradable materials or as a component in green solvents are other avenues that warrant investigation.

Q & A

Basic: What are the recommended laboratory synthesis methods for 3-Ethylheptan-2-amine?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 3-ethylheptan-2-one and employ reductive amination using ammonium acetate or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
  • Step 2: Reaction Optimization
    Conduct the reaction under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
  • Step 3: Purification
    Isolate the product via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Validate purity using gas chromatography (GC) or HPLC .

Basic: How should researchers characterize this compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Compare chemical shifts with computational predictions (e.g., DFT) or literature data for branched amines.
  • Mass Spectrometry (MS):
    Use electron ionization (EI-MS) to confirm molecular ion ([M⁺]) and fragmentation patterns.
  • Infrared Spectroscopy (IR):
    Identify primary amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹). Cross-validate with spectral databases .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed-toe shoes.
  • Ventilation:
    Conduct experiments in fume hoods to minimize inhalation risks. Monitor airborne concentrations with real-time sensors.
  • Spill Management:
    Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Methodological Answer:

  • Step 1: Verify Sample Purity
    Re-purify the compound using preparative HPLC and reacquire spectra to rule out impurities.
  • Step 2: Complementary Techniques
    Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare with X-ray crystallography if crystalline derivatives are available.
  • Step 3: Computational Validation
    Re-optimize molecular geometry using higher-level theory (e.g., MP2/cc-pVTZ) and simulate spectra with solvent effects .

Advanced: What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:

  • Liver Microsome Assays:
    Incubate the compound with rat or human liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer (37°C, pH 7.4). Terminate reactions with acetonitrile at 0, 15, 30, and 60 minutes.
  • Metabolite Identification:
    Analyze supernatants via LC-MS/MS (Q-TOF) in positive ion mode. Use software (e.g., MetaboLynx) to predict phase I/II metabolites.
  • Enzyme Inhibition Studies:
    Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Advanced: How to design a study assessing the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral Chromatography:
    Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol (95:5) mobile phase. Optimize flow rate (1 mL/min) and detect via polarimetry or circular dichroism (CD).
  • Polarimetric Analysis:
    Measure specific rotation ([α]₀²⁵) and compare with racemic or enantiopure standards.
  • Statistical Validation:
    Calculate enantiomeric excess (ee%) using peak area ratios from triplicate runs. Apply Student’s t-test to confirm significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.